3-(4-(4-(4-(1-oxoisoquinolin-2(1H)-yl)phenyl)piperazin-1-yl)butyl)-1H-indole-5-carbonitrile
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Overview
Description
Aryl piperazine derivative 14 is a compound belonging to the class of piperazine derivatives, which are widely recognized for their significant biological and pharmaceutical activities. These compounds are often used in the development of drugs due to their versatile chemical reactivity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aryl piperazine derivative 14 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of an aniline precursor with bis(2-chloroethyl)amine or ethanolamine . Another approach involves the condensation of dibenzylethanediamine and epichlorohydrin .
Industrial Production Methods: Industrial production of aryl piperazine derivatives often employs large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficient production of the desired compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Aryl piperazine derivative 14 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Aryl piperazine derivative 14 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of aryl piperazine derivative 14 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing downstream signaling pathways . This interaction can lead to various biological effects, including changes in cellular function and gene expression .
Comparison with Similar Compounds
Aryl piperazine derivative 16: Similar in structure but may have different substituents on the piperazine ring.
Adagrasib building block 209: Another piperazine derivative used in drug development.
Uniqueness: Aryl piperazine derivative 14 is unique due to its specific chemical structure and reactivity, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C32H31N5O |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
3-[4-[4-[4-(1-oxoisoquinolin-2-yl)phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C32H31N5O/c33-22-24-8-13-31-30(21-24)26(23-34-31)6-3-4-15-35-17-19-36(20-18-35)27-9-11-28(12-10-27)37-16-14-25-5-1-2-7-29(25)32(37)38/h1-2,5,7-14,16,21,23,34H,3-4,6,15,17-20H2 |
InChI Key |
AMDZNENPETWKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC=C(C=C4)N5C=CC6=CC=CC=C6C5=O |
Origin of Product |
United States |
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